4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-propyl-2,3-dihydro-1H-pyrazol-3-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2H-1,3-Benzodioxol-5-yl)-2-methyl-5-propyl-2,3-dihydro-1H-pyrazol-3-imine is an organic compound that belongs to the class of pyrazoles. This compound features a benzodioxole moiety, which is a common structural motif in various bioactive molecules. The presence of the pyrazole ring and the benzodioxole group suggests potential biological activity, making it a compound of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-propyl-2,3-dihydro-1H-pyrazol-3-imine typically involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Pyrazole Ring Formation: The pyrazole ring is formed by the reaction of a hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound.
Final Coupling: The benzodioxole intermediate is then coupled with the pyrazole derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-propyl-2,3-dihydro-1H-pyrazol-3-imine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. The benzodioxole and pyrazole moieties are known to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicine, research is focused on the compound’s potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various production processes.
Mechanism of Action
The mechanism of action of 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-propyl-2,3-dihydro-1H-pyrazol-3-imine involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes and receptors, while the pyrazole ring can form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 4-(4-Methylpiperazin-1-yl)butan-1-ol
Uniqueness
Compared to these similar compounds, 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-propyl-2,3-dihydro-1H-pyrazol-3-imine is unique due to the presence of the pyrazole ring and the specific substitution pattern on the benzodioxole moiety. This unique structure imparts distinct chemical and biological properties, making it a compound of significant interest in various fields of research.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-methyl-5-propylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-3-4-10-13(14(15)17(2)16-10)9-5-6-11-12(7-9)19-8-18-11/h5-7H,3-4,8,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGVPKPFWAMHBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1C2=CC3=C(C=C2)OCO3)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.